Product packaging for 2-Bromo-3,4-difluorostyrene(Cat. No.:)

2-Bromo-3,4-difluorostyrene

Cat. No.: B12869591
M. Wt: 219.03 g/mol
InChI Key: HHGXZLTXKJJPCV-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Styrene (B11656) Architectures in Organic Synthesis

Halogenated compounds are fundamental to modern organic synthesis, serving as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The introduction of halogen atoms into a molecule, a process known as halogenation, is a frequently used and vital transformation. rsc.orgmt.com Halogenated styrenes, a specific subset of these compounds, are valuable building blocks due to the reactivity conferred by the vinyl group and the influence of the halogen substituents on the aromatic ring.

These compounds can undergo a variety of chemical transformations. The double bond of the styrene moiety allows for addition reactions, while the halogen atoms can be replaced through nucleophilic or electrophilic substitution. smolecule.com Furthermore, they are often employed in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com This versatility makes halogenated styrenes important precursors in the synthesis of more complex molecules. The use of halogenated styrenes in polymerization has also been explored, leading to the development of copolymers with tailored properties. chemrxiv.orgscispace.com

Strategic Importance of Bromine and Fluorine Substitution Patterns in Chemical Reactivity

The type of halogen and its position on a molecule significantly influence its chemical reactivity. wikipedia.org Fluorine, being the most electronegative element, forms very strong bonds with carbon. mt.com This often imparts increased thermal stability and can alter the electronic properties of a molecule, which is a desirable trait in pharmaceuticals and materials science. mt.comrsc.org The reactivity of halogens in substitution reactions generally decreases down the group, with fluorine being the most reactive and iodine the least. wikipedia.orgnagwa.com

Conversely, bromine is a larger and less electronegative atom than fluorine, making the carbon-bromine bond weaker and more susceptible to cleavage. mt.com This makes organobromides excellent intermediates in synthesis, as the bromine atom can act as a good leaving group in various reactions. mt.com The presence of both bromine and fluorine in a molecule like 2-Bromo-3,4-difluorostyrene offers a unique combination of stability, conferred by the fluorine atoms, and reactivity, provided by the bromine atom. This dual functionality allows for selective chemical modifications, making such compounds highly valuable in synthetic chemistry.

Evolution of Research Trajectories for Fluorinated Styrene Compounds

Research into fluorinated compounds, including fluorinated styrenes, has seen significant growth. Initially, the focus was on understanding the fundamental properties and reactions of these molecules. acs.org Over time, the unique characteristics imparted by fluorine, such as enhanced stability and altered biological activity, have led to their increased use in various applications. rsc.orgacs.org

Recent research has concentrated on developing new and more efficient methods for synthesizing fluorinated molecules. orgsyn.org The development of well-defined fluoropolymers through techniques like reversible deactivation radical polymerization (RDRP) has opened up new possibilities for creating advanced materials with specific properties. acs.org These materials find use in high-tech applications such as coatings, fuel cell membranes, and as thermoplastic elastomers. acs.org The ongoing exploration of fluorinated styrene copolymers continues to yield novel polymers with a range of desirable properties, from improved hydrophobicity to enhanced thermal stability. researchgate.netresearchgate.net

Below is a table of the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₅BrF₂
Molecular Weight 219.03 g/mol
CAS Number 1936323-71-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2 B12869591 2-Bromo-3,4-difluorostyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

2-bromo-1-ethenyl-3,4-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c1-2-5-3-4-6(10)8(11)7(5)9/h2-4H,1H2

InChI Key

HHGXZLTXKJJPCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)F)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3,4 Difluorostyrene and Analogues

Regioselective Synthesis of the Difluorobromobenzene Core

The initial and crucial stage in synthesizing 2-bromo-3,4-difluorostyrene is the formation of the 2-bromo-3,4-difluorobenzene intermediate. The main difficulty lies in directing the bromine atom to the correct position in relation to the two fluorine atoms.

Direct bromination of 1,2-difluorobenzene (B135520) is a frequently used method. researchgate.net The position of the incoming bromine atom is dictated by the directing influence of the fluorine atoms. Although fluorine atoms are deactivating, they direct incoming electrophiles to the ortho and para positions. In 1,2-difluorobenzene, this leads to a mixture of products. The use of various brominating agents and catalysts can influence the regioselectivity of this reaction. nih.gov

For instance, the bromination of 1,2-difluorobenzene can yield different isomers depending on the reaction conditions. To obtain the specific precursor for this compound, which is 1-bromo-3,4-difluorobenzene, direct bromination of 1,2-difluorobenzene is not the preferred route as it tends to produce other isomers, such as 4-bromo-1,2-difluorobenzene, as the major product.

Table 1: Representative Direct Bromination Reactions
ReactantBrominating AgentCatalystMajor Product
1,2-DifluorobenzeneBr₂Iron filings4-Bromo-1,2-difluorobenzene
1,2-DifluorobenzeneN-Bromosuccinimide (NBS)Sulfuric Acid4-Bromo-1,2-difluorobenzene

A more selective method involves starting with a difluoroaniline and using a Sandmeyer-type reaction. For the synthesis of 1-bromo-3,4-difluorobenzene, 3,4-difluoroaniline (B56902) is the ideal starting material. The amino group is first converted into a diazonium salt, which is then displaced by a bromine atom using a copper(I) bromide catalyst. google.comgoogle.com This approach offers high regioselectivity because the position of the bromine atom is predetermined by the location of the amine group on the starting aniline. prepchem.comresearchgate.net

Table 2: Sandmeyer Reaction for 1-Bromo-3,4-difluorobenzene Synthesis
Starting MaterialReagentsKey TransformationProduct
3,4-Difluoroaniline1. NaNO₂, HBr2. CuBrDiazotization followed by Sandmeyer reaction1-Bromo-3,4-difluorobenzene

Stereoselective and Regioselective Installation of the Vinyl Moiety

Following the synthesis of the 1-bromo-3,4-difluorobenzene core, the next critical step is the introduction of the vinyl group (–CH=CH₂).

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal for converting aldehydes into alkenes. slideshare.netconicet.gov.ar This process first requires the conversion of 1-bromo-3,4-difluorobenzene into its corresponding aldehyde, 2-bromo-3,4-difluorobenzaldehyde (B1443122). biosynth.comsynquestlabs.com This can be accomplished through a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF). google.com

The subsequent Wittig reaction involves treating the aldehyde with a phosphorus ylide. researchgate.net The Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion, is often preferred as it typically yields the (E)-alkene with high selectivity and the phosphate (B84403) byproducts are easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Table 3: Olefination of 2-Bromo-3,4-difluorobenzaldehyde
AldehydeReagentReaction TypeProduct
2-Bromo-3,4-difluorobenzaldehydeMethyltriphenylphosphonium bromide/BaseWittig ReactionThis compound
2-Bromo-3,4-difluorobenzaldehydeStabilized phosphonate ylideHorner-Wadsworth-Emmons(E)-2-Bromo-3,4-difluorostyrene

Palladium-catalyzed cross-coupling reactions are highly effective for creating carbon-carbon bonds. researchgate.net

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide. fishersci.co.uk For this synthesis, 1-bromo-3,4-difluorobenzene is coupled with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgnih.govfujifilm.com

Stille Coupling: This method involves the reaction of an organohalide with an organotin compound. wikipedia.org The reaction of 1-bromo-3,4-difluorobenzene with an organostannane like vinyltributyltin, catalyzed by palladium, yields the desired styrene (B11656) derivative. researchgate.netnih.govnih.gov

Heck Reaction: This reaction couples an unsaturated halide with an alkene. mdpi.comlibretexts.orgresearchgate.net 1-bromo-3,4-difluorobenzene can be reacted with ethylene (B1197577) in the presence of a palladium catalyst and a base to form this compound. google.com

Table 4: Cross-Coupling Reactions for Vinyl Group Installation
Aryl HalideCoupling PartnerCatalyst System (Example)Reaction Type
1-Bromo-3,4-difluorobenzeneVinylboronic acidPd(PPh₃)₄ / BaseSuzuki
1-Bromo-3,4-difluorobenzeneVinyltributyltinPd(PPh₃)₄Stille
1-Bromo-3,4-difluorobenzeneEthylenePd(OAc)₂ / BaseHeck

An alternative strategy involves forming an organometallic reagent from 1-bromo-3,4-difluorobenzene, which then reacts with a vinyl-containing electrophile.

A common approach is the formation of a Grignard reagent. chemie-brunschwig.ch The Grignard reagent, (3,4-difluorophenyl)magnesium bromide, can be prepared by reacting 1-bromo-3,4-difluorobenzene with magnesium. rsc.org This intermediate can then be coupled with a vinyl halide, such as vinyl bromide, often with the aid of a transition metal catalyst like iron(III) acetylacetonate. db-thueringen.de

Table 5: Grignard-Based Vinylation
Organometallic IntermediateElectrophileCatalyst (Example)
(3,4-Difluorophenyl)magnesium bromideVinyl bromideFe(acac)₃

Development of Novel Synthetic Routes and Process Intensification Strategies

The synthesis of functionalized styrenes, such as this compound, is driven by their importance as versatile intermediates in the production of polymers, fine chemicals, and pharmaceuticals. Research in this area focuses on developing novel, efficient, and sustainable synthetic methods. A significant aspect of this development is process intensification (PI), an approach in chemical engineering that aims to create substantially smaller, cleaner, and more energy-efficient technologies. gspchem.comnumberanalytics.com Key strategies in process intensification include the use of continuous flow reactors, microreactors, and advanced catalytic systems, which can lead to significant improvements in yield, safety, and environmental impact compared to traditional batch processes. gspchem.comcatalysis-summit.com

A plausible and efficient synthetic pathway to this compound involves a two-step process: the initial synthesis of the precursor 2-bromo-3,4-difluorobenzaldehyde, followed by its conversion to the target styrene.

Synthesis of the Precursor: 2-Bromo-3,4-difluorobenzaldehyde

A documented method for the preparation of the key intermediate, 2-bromo-3,4-difluorobenzaldehyde, starts from 1-bromo-3,4-difluorobenzene. This process involves an ortho-lithiation followed by formylation. Specifically, 1-bromo-3,4-difluorobenzene is treated with a strong base like n-butyllithium in the presence of 2,2,6,6-tetramethylpiperidine (B32323) in a tetrahydrofuran (B95107) solvent at a low temperature of -75°C. The subsequent addition of N,N-dimethylformamide (DMF) introduces the aldehyde group, yielding 2-bromo-3,4-difluorobenzaldehyde after acidic workup and purification. google.com

Another potential route to a similar precursor, 4-bromo-2,3-difluorobenzaldehyde, has been outlined in a patent, starting from 1,2-difluorobenzene through a sequence of formylation, etherification, bromination, and deprotection. google.com While the specific yields for the synthesis of 2-bromo-3,4-difluorobenzaldehyde via the ortho-lithiation route can be optimized, a reported yield for a similar compound, 2-bromo-5,6-difluorobenzaldehyde, was 56%. google.com

Conversion to this compound

Once the 2-bromo-3,4-difluorobenzaldehyde precursor is obtained, several established olefination reactions can be employed to introduce the vinyl group.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. orgsyn.org In this case, 2-bromo-3,4-difluorobenzaldehyde would be reacted with a phosphonium (B103445) ylide, typically generated from the reaction of triphenylphosphine (B44618) with a methyl halide followed by deprotonation with a strong base. This reaction is known to be effective for a wide range of substituted benzaldehydes, including fluorinated derivatives. researchgate.net For instance, the Wittig reaction has been successfully applied to 3-bromo-5-fluorobenzaldehyde (B68483) to produce the corresponding cinnamaldehyde (B126680) derivative in 81% yield. acs.org A solvent-free Wittig olefination with various fluorinated benzaldehydes has also been reported, highlighting a green chemistry approach. researchgate.net

Table 1: Plausible Wittig Reaction for the Synthesis of this compound

Starting MaterialReagentProductReported Yield (Analogous Reaction)Reference
2-Bromo-3,4-difluorobenzaldehydeMethyltriphenylphosphonium bromide / BaseThis compound81% (for 3-bromo-5-fluorocinnamaldehyde) acs.org

Suzuki-Miyaura Coupling: Another powerful method for forming carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide. fishersci.co.uk To synthesize this compound, one could couple 1,2-dibromo-3,4-difluorobenzene (B3155784) with a vinylboronic acid derivative, or alternatively, couple 2-bromo-3,4-difluorophenylboronic acid with a vinyl halide. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including those found in fluorinated compounds. mdpi.comacs.org

Table 2: Plausible Suzuki-Miyaura Coupling for the Synthesis of this compound

Aryl HalideBoronic Acid/EsterCatalystProductKey FeatureReference
1-Bromo-2,3-difluorobenzene (B1273032)Potassium vinyltrifluoroboratePalladium catalyst3,4-Difluorostyrene (B50085)Synthesis of a related difluorostyrene (B1617740) researchgate.net
2-Bromo-3,4-difluorobenzeneVinylboronic acid pinacol (B44631) esterPalladium catalystThis compoundGeneral applicability to aryl bromides fishersci.co.uk

Heck Reaction: The Heck reaction provides another palladium-catalyzed route to styrenes by coupling an aryl halide with an alkene, typically in the presence of a base. organic-chemistry.org For the synthesis of this compound, 1-bromo-2,3-difluorobenzene could be reacted with ethylene gas. The Heck reaction is a cornerstone of C-C bond formation and has been extensively studied for the vinylation of aryl halides. mdpi.comresearchgate.net

Process Intensification Strategies

The development of novel synthetic routes is increasingly coupled with process intensification to enhance efficiency, safety, and sustainability. gspchem.comnumberanalytics.com

Continuous Flow Synthesis: Performing the synthesis of this compound and its analogues in a continuous flow reactor offers several advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.netrsc.org The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive reagents and the safe execution of exothermic reactions. catalysis-summit.com For example, continuous flow systems have been successfully employed for the photocatalytic trifluoromethylation of styrenes and the synthesis of various fluorinated compounds. rsc.orgvapourtec.com The integration of in-line purification can further streamline the process, reducing waste and manual handling. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a key aspect of green chemistry and process intensification. Whole-cell biocatalysts have been used for the synthesis of styrene derivatives, such as the conversion of various substituted styrenes into the corresponding phenethylamines with high yields. mdpi.com Peroxygenases have also been employed for the epoxidation of styrene derivatives. d-nb.info While direct biocatalytic routes to this compound are not yet established, the development of engineered enzymes could offer a highly selective and environmentally benign synthetic pathway in the future. Biocatalytic methods have shown success with fluorinated substrates, as demonstrated in the cyclopropanation of α-CH2F- and α-CF3-styrene. researchgate.net

Table 3: Comparison of Synthetic Strategies and Process Intensification Potential

Synthetic StrategyKey AdvantagesProcess Intensification ApplicationPotential Benefits
Wittig Reaction High functional group tolerance, reliable.Continuous flow, solvent-free conditions.Reduced reaction times, lower environmental impact.
Suzuki-Miyaura Coupling Mild reaction conditions, readily available reagents.Continuous flow with immobilized catalysts.Catalyst recycling, simplified purification.
Heck Reaction Good for direct vinylation of aryl halides.Use of ethylene gas in a continuous flow reactor.Improved safety in handling gaseous reagents, higher efficiency.
Biocatalysis High selectivity, environmentally friendly.Whole-cell catalysis in a bioreactor.Mild reaction conditions, reduced byproducts.

Reactivity and Reaction Mechanisms of 2 Bromo 3,4 Difluorostyrene

Electrophilic and Nucleophilic Reactivity Profiles

The electronic character of 2-Bromo-3,4-difluorostyrene allows it to participate in reactions as both an electrophile and a nucleophile, depending on the specific reaction site and conditions. The electron-deficient aromatic ring is susceptible to nucleophilic attack, while the styrenyl double bond provides a site for electrophilic addition.

The direct displacement of bromine on the this compound ring via a classical bimolecular nucleophilic substitution (SN2) mechanism is not a feasible reaction pathway. SN2 reactions require the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. masterorganicchemistry.comwikipedia.orgbyjus.com In the case of an aryl halide, this trajectory is sterically blocked by the plane of the aromatic ring, making the backside approach geometrically impossible. libretexts.orglibretexts.org The carbon-bromine bond is on an sp²-hybridized carbon, and substitution at such centers does not proceed through a concerted SN2 mechanism. libretexts.org

Instead, nucleophilic substitution on this substrate occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This pathway is viable because the aromatic ring is rendered electron-deficient by the presence of the two strongly electron-withdrawing fluorine atoms. libretexts.orgvapourtec.com The SNAr mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the electron-poor carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized onto the aromatic ring and is particularly well-stabilized by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org In this compound, the fluorine at position 4 is para to the bromine, providing significant stabilization for the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product. masterorganicchemistry.com

The reactivity in SNAr reactions is largely dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. The presence of the two fluorine atoms makes this compound a suitable candidate for this type of transformation.

The styrenyl double bond of this compound can undergo electrophilic addition reactions, similar to other alkenes. ucalgary.ca The general mechanism involves a two-step process:

Electrophilic Attack: The π electrons of the double bond act as a nucleophile, attacking an electrophile (E⁺). This step forms a new sigma bond and generates a carbocation intermediate on the adjacent carbon. libretexts.org

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org

For styrenic systems, the regioselectivity of the addition typically follows Markovnikov's rule . This is because the attack of the electrophile occurs at the terminal carbon of the vinyl group, leading to the formation of a more stable benzylic carbocation. This benzylic carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. youtube.com

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound is a key functional handle for a variety of powerful transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building complex molecular architectures.

Cross-coupling reactions are among the most important applications for aryl halides like this compound. Both palladium and nickel complexes are highly effective catalysts for these transformations.

Palladium catalysts are widely used to couple aryl bromides with various partners. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound, typically a boronic acid or ester. nih.gov It is renowned for its mild conditions and high functional group tolerance. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
Boron ReagentArylboronic acid (Ar-B(OH)₂)Nucleophilic partner
Pd CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the C-C bond formation
LigandTriphenylphosphine (B44618) (PPh₃), SPhos, XPhosStabilizes the Pd center and facilitates the catalytic cycle
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation
SolventToluene, Dioxane, DMF, often with waterSolubilizes reactants and facilitates the reaction

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation of aryl groups. It requires a palladium catalyst and a base to regenerate the active catalyst in the final step of the cycle. acs.org

ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
AlkeneStyrene (B11656), AcrylatesCoupling partner
Pd CatalystPd(OAc)₂, PdCl₂Catalyzes the C-C bond formation
LigandP(o-tolyl)₃, PPh₃Stabilizes the Pd center
BaseEt₃N, K₂CO₃, NaOAcNeutralizes HBr formed and regenerates Pd(0)
SolventDMF, Acetonitrile, TolueneSolubilizes reactants

Sonogashira Coupling: This reaction forms a bond between the aryl halide and a terminal alkyne, providing access to arylalkynes. wikipedia.orglibretexts.org The classic Sonogashira reaction uses a dual catalytic system of palladium and copper(I) iodide, along with a base. nih.gov

ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
AlkynePhenylacetyleneNucleophilic partner
Pd CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄Primary catalyst for C-C bond formation
Cu Co-catalystCuIFacilitates the formation of a copper acetylide intermediate
BaseEt₃N, DiisopropylamineDeprotonates the alkyne and neutralizes HBr
SolventTHF, DMFSolubilizes reactants

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. nih.gov Nickel-based systems can couple a wide range of electrophiles and exhibit unique reactivity, often proceeding through different mechanistic pathways involving Ni(I) and Ni(III) intermediates or radical processes. rsc.orgrsc.orgacs.org This allows for reactions that may be challenging with palladium.

The catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling, for example, is believed to start with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound to form an aryl-Ni(II) intermediate. rsc.org Following transmetalation with the activated organoboron reagent and subsequent reductive elimination, the desired cross-coupled product is released, and the Ni(0) catalyst is regenerated. d-nb.info

Representative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling
ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
Boron ReagentArylboronic acid or esterNucleophilic partner
Ni CatalystNiCl₂(PCy₃)₂, NiCl₂(dme)Primary catalyst for C-C bond formation
LigandTricyclohexylphosphine (PCy₃), BipyridineStabilizes the Ni center and modulates reactivity
BaseK₃PO₄, K₂CO₃Activates the organoboron reagent
SolventToluene, Dioxane, 2-Me-THFSolubilizes reactants

Cross-Coupling Reactions Involving the Bromine Moiety

Copper-Mediated Reactions (e.g., Ullmann-type, Chloro-arylation)

Copper-mediated reactions are a cornerstone of synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-Br bond is the primary site of reactivity for these transformations.

Ullmann-type coupling reactions, traditionally involving the copper-promoted coupling of two aryl halides, have evolved to include a wide range of C-N, C-O, and C-S bond-forming reactions. sioc-journal.cnmdpi.com In a typical Ullmann-type condensation, the C-Br bond of this compound would react with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper catalyst and a base. sioc-journal.cn The mechanism is generally believed to involve the oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. The use of ligands can facilitate the reaction under milder conditions. mdpi.com

While specific examples for this compound are not detailed in the provided literature, the general reactivity of aryl bromides in these systems is well-established. researchgate.net Electron-withdrawing fluorine substituents on the aromatic ring can influence the reactivity of the C-Br bond.

Table 1: Representative Conditions for Ullmann-Type C-O Coupling This table presents generalized conditions based on reactions with similar aryl bromides, as specific data for this compound was not available in the search results.

ComponentRoleExample Reagent/Condition
Aryl HalideSubstrateThis compound
NucleophileSubstratePhenol
CatalystCopper SourceCuI, nano-CuO researchgate.net
BasePromoterCs₂CO₃, K₃PO₄
SolventMediumDMSO, Acetonitrile
TemperatureReaction Condition50-120 °C

Chloro-arylation, the addition of an aryl group and a chlorine atom across a double bond, is another potential transformation. However, literature examples often focus on different substrates, such as gem-difluoroalkenes, and may involve palladium and copper co-catalysis.

Carbene Transfer Reactions (e.g., Cyclopropanation)

The vinyl group of this compound is a suitable substrate for carbene transfer reactions, most notably cyclopropanation. caltech.edu This reaction involves the addition of a carbene, a neutral species with a divalent carbon atom, across the double bond to form a cyclopropane (B1198618) ring. These reactions are typically catalyzed by transition metals, which form a metal-carbene intermediate (a carbenoid) that then transfers the carbene moiety to the alkene. caltech.edu

While studies on this compound itself are not prominent, research on the closely related 3,4-difluorostyrene (B50085) provides significant insight. In one study, the highly enantioselective cyclopropanation of 3,4-difluorostyrene was achieved using a chiral iron porphyrin catalyst with α-diazoacetonitrile as the carbene precursor. researchgate.net This reaction produced the corresponding cyclopropyl (B3062369) nitrile with high turnover numbers and enantiomeric excess, demonstrating the viability of this transformation for fluorinated styrenes. researchgate.net The presence of the bromine atom in this compound would be expected to influence the electronic properties of the styrene and potentially the stereochemical outcome of the reaction, but the fundamental reactivity should remain. Engineered enzymes, such as variants of cytochrome P450, have also been shown to catalyze the cyclopropanation of styrenes with diazoester reagents. caltech.edu

Table 2: Example of Iron-Porphyrin Catalyzed Cyclopropanation of an Analogous Styrene Data based on the cyclopropanation of 3,4-difluorostyrene as reported in the literature. researchgate.net

ParameterDetails
Substrate3,4-difluorostyrene (10.0 mmol)
Carbene Precursorα-diazoacetonitrile
Catalyst(+)-D4-(por)FeCl (0.002 mol%)
ProductCyclopropyl nitrile
Turnover Number31,000
Enantioselectivity (ee)88%

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental elementary steps in a vast number of catalytic cycles, particularly those involving transition metals like palladium, nickel, and copper. wikipedia.orglibretexts.org These processes are central to widely used cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

For this compound, the C(sp²)-Br bond is the most susceptible site for oxidative addition. The catalytic cycle typically begins with the reaction of a low-valent metal complex, for example, Pd(0), with the aryl bromide.

Oxidative Addition : The Pd(0) complex inserts into the C-Br bond of this compound. This process increases the oxidation state of the metal from Pd(0) to Pd(II) and its coordination number by two, forming an arylpalladium(II) halide intermediate. wikipedia.orglibretexts.org

Transmetalation/Carbopalladation : In a Suzuki coupling, this intermediate would react with an organoboron reagent in the presence of a base (transmetalation). In a Heck reaction, it would undergo insertion into an alkene (carbopalladation).

Reductive Elimination : This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the metal's coordination sphere, forming a new C-C bond. This step reduces the metal's oxidation state back to Pd(0), thus regenerating the active catalyst for the next cycle. nih.gov For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org

These pathways are not reactions of the compound in isolation but describe its behavior within a broader catalytic system to form more complex molecules. researcher.life

Radical Reactions and Mechanistic Investigations

This compound can potentially undergo radical reactions through two main pathways: addition to the vinyl double bond or reactions involving the C-Br bond. Radical chain reactions proceed through three main phases: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation : This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or UV light, or via a radical initiator like AIBN (azobisisobutyronitrile). lumenlearning.com

Propagation : A radical reacts with a stable molecule to form a new bond and a new radical, which continues the chain. lumenlearning.com For example, a bromine radical could add to the styrene double bond, generating a more stable benzylic radical. This new radical could then react with another molecule (e.g., H-Br) to form the final product and regenerate the bromine radical. lumenlearning.com Alternatively, radical precursors like alkyl 2-bromo-2,2-difluoroacetates can generate difluoroacetyl radicals that add to alkenes. nih.govresearchgate.net

Termination : The reaction ceases when two radicals combine to form a non-radical species. youtube.com

Mechanistic investigations often use radical scavengers or "radical clock" experiments to confirm the involvement of radical intermediates. The presence of radical inhibitors would slow down or stop the reaction, indicating a radical pathway.

Carbon-Fluorine Bond Activation and Functionalization Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, making its activation and functionalization a significant chemical challenge. The two C-F bonds in this compound are generally considered unreactive under standard synthetic conditions.

Cleavage of C-F bonds typically requires highly reactive reagents or specific catalytic systems. researchgate.net Research in this area often focuses on:

Transition-Metal-Mediated Activation : This usually involves the oxidative addition of the C-F bond to a highly electron-rich, low-valent transition metal center. While challenging, examples exist for various metal complexes. researchgate.net

Transition-Metal-Free Activation : This can be achieved using strong reducing agents (e.g., alkali metals or magnesium) via single-electron transfer, or by using strong Lewis acids that can abstract a fluoride (B91410) anion. researchgate.net

Due to the high energy barrier, C-F bond activation is much more difficult than the corresponding C-Cl, C-Br, or C-I bond activation. In reactions involving this compound, any transformation would overwhelmingly occur at the C-Br bond or the vinyl group before the C-F bonds are affected, unless highly specialized conditions designed for C-F activation are employed.

Polymerization Science and Materials Applications

Homopolymerization Characteristics of 2-Bromo-3,4-difluorostyrene

The presence of bromine and fluorine substituents on the aromatic ring of this compound significantly influences its electronic properties and, consequently, its polymerization behavior. These electron-withdrawing groups affect the reactivity of the vinyl group, which is a key factor in its homopolymerization.

Free Radical Polymerization Kinetics and Control

Control over the polymerization process is crucial for obtaining polymers with desired molecular weights and narrow molecular weight distributions. In the case of this compound, conventional free radical polymerization may lead to polymers with broad polydispersity due to the high reactivity of the styrenic radical, which can lead to side reactions like chain transfer and termination.

Ionic Polymerization Behavior

The electronic nature of this compound makes it a more suitable candidate for anionic polymerization rather than cationic polymerization. The electron-withdrawing halogen substituents decrease the electron density of the vinyl group, making it more susceptible to nucleophilic attack by an anionic initiator. This leads to the formation of a stabilized carbanion at the benzylic position, which can then propagate.

Conversely, cationic polymerization is generally unfavorable for styrenes bearing electron-withdrawing groups. These groups destabilize the carbocationic intermediate that is formed during propagation, thereby hindering the polymerization process.

Controlled/Living Polymerization Techniques

To achieve better control over the polymer architecture, controlled/living polymerization techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes. The presence of the bromo- and fluoro-substituents on the aromatic ring is generally well-tolerated by ATRP catalysts. The polymerization proceeds via a reversible activation/deactivation process, which minimizes termination reactions and allows for controlled chain growth.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that can be used for this compound. This method relies on the use of a chain transfer agent to mediate the polymerization, allowing for excellent control over the molecular weight and PDI. The choice of the RAFT agent is critical for successful polymerization and needs to be compatible with the reactivity of the monomer.

Nitroxide-Mediated Polymerization (NMP): NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to control the concentration of propagating radicals. While NMP is effective for styrene (B11656) and its derivatives, the polymerization of styrenes with electron-withdrawing groups can sometimes be slower compared to unsubstituted styrene.

Copolymerization Studies with Diverse Monomers

Copolymerization of this compound with other monomers is a key strategy to tailor the properties of the resulting materials. The incorporation of this functional monomer can impart specific properties such as flame retardancy, high refractive index, and altered solubility.

Determination of Reactivity Ratios and Copolymer Composition

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios describe the preference of a propagating chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the comonomer (cross-propagation). The Alfrey-Price Q-e scheme is often used to predict these reactivity ratios. For this compound, the electron-withdrawing nature of the substituents would suggest a relatively high 'e' value, indicating its preference for copolymerization with electron-rich monomers.

Table 1: Predicted Alfrey-Price Q-e Values and Potential Reactivity Ratios

Monomer (M₁) Q₁ (Predicted) e₁ (Predicted) Comonomer (M₂) Q₂ e₂ r₁ (Predicted) r₂ (Predicted) Copolymer Type
This compound ~1.0 ~0.5 Styrene 1.00 -0.80 <1 <1 Alternating tendency
This compound ~1.0 ~0.5 Methyl Methacrylate 0.74 0.40 ~1 ~1 Ideal/Statistical

Note: The Q and e values for this compound are estimated based on the values of similar halogenated styrenes. The reactivity ratios are qualitative predictions.

Synthesis of Statistical, Alternating, and Block Copolymers

The ability to control the sequence distribution of monomer units along the polymer chain allows for the synthesis of various types of copolymers with distinct properties.

Statistical Copolymers: These are formed when the reactivity ratios of the two monomers are close to one, leading to a random distribution of monomer units. Copolymerization of this compound with monomers having similar reactivity, such as other styrenic or acrylic monomers, would likely result in statistical copolymers.

Alternating Copolymers: When the product of the reactivity ratios (r₁r₂) is close to zero, there is a strong tendency for the monomers to add to the polymer chain in an alternating fashion. This is often observed in systems with one electron-rich and one electron-poor monomer. The copolymerization of this compound with an electron-rich monomer could lead to alternating copolymers.

Block Copolymers: These copolymers consist of long sequences (blocks) of one monomer followed by blocks of another. They are typically synthesized using controlled/living polymerization techniques. For example, a well-defined polymer of one type can be used as a macroinitiator for the polymerization of this compound, or vice versa, to create diblock or triblock copolymers. researchgate.net The synthesis of such block copolymers allows for the combination of distinct properties from each block, leading to materials with unique self-assembly behaviors and applications. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Styrene
Methyl Methacrylate

Post-Polymerization Modification Strategies for Bromine-Substituted Fluoropolymers

Polymers synthesized from this compound, tentatively named poly(this compound), possess a versatile platform for post-polymerization modification. The presence of the bromine atom on each repeating unit allows for a multitude of chemical transformations, enabling the tailoring of the polymer's properties for specific applications. These modification strategies are crucial for developing functional materials with enhanced performance characteristics.

The carbon-bromine bond on the aromatic ring can be targeted by several classes of reactions. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon bonds. These reactions allow for the grafting of various functional groups onto the polymer backbone. For instance, the introduction of conjugated organic moieties can alter the optoelectronic properties of the polymer, while the attachment of hydrophilic side chains can modify its solubility and surface properties.

Another important modification strategy involves nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This approach is particularly useful for introducing functional groups that can impart specific chemical reactivity or binding capabilities to the polymer. For example, the introduction of primary amine groups can serve as a handle for further functionalization with biomolecules or other complex structures.

Furthermore, the bromine atom can be converted into other reactive functional groups. For instance, lithiation of the bromo-group followed by reaction with an electrophile can introduce a wide range of functionalities. This method provides a pathway to polymers with carboxylic acid, hydroxyl, or boronic ester groups, significantly expanding the scope of accessible polymer architectures and properties.

The table below illustrates potential post-polymerization modification strategies for a hypothetical poly(this compound).

Modification Strategy Reagents and Conditions Resulting Functional Group Potential Application
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl substituentOptoelectronics
Stille CouplingOrganostannane, Pd catalystAlkyl/Aryl substituentModified solubility
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl substituentFunctional polymer architectures
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groupBiomolecule conjugation
Nucleophilic SubstitutionSodium azide (B81097)Azido group"Click" chemistry handle
Lithiation and Carboxylationn-Butyllithium, then CO2Carboxylic acidpH-responsive materials

Interactive Data Table: Post-Polymerization Modification Strategies (This table is a representative example of potential modifications and their outcomes.)

Modification StrategyReagents and ConditionsResulting Functional GroupPotential Application
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl substituentOptoelectronics
Stille CouplingOrganostannane, Pd catalystAlkyl/Aryl substituentModified solubility
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl substituentFunctional polymer architectures
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groupBiomolecule conjugation
Nucleophilic SubstitutionSodium azideAzido group"Click" chemistry handle
Lithiation and Carboxylationn-Butyllithium, then CO2Carboxylic acidpH-responsive materials

Advanced Polymeric Materials Derived from this compound

The ability to precisely modify the chemical structure of poly(this compound) opens the door to a wide range of advanced polymeric materials with tailored functionalities.

Research in Optoelectronic Materials

The synthesis of conjugated polymers is a significant area of research for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through post-polymerization modifications like Suzuki and Stille coupling reactions, conjugated side chains or main-chain extensions can be introduced onto the poly(this compound) backbone. The fluorine atoms on the phenyl ring can help to lower the HOMO and LUMO energy levels of the resulting polymer, which can be beneficial for charge injection and transport, as well as for improving the stability of the material.

The following table presents hypothetical data for a series of optoelectronic polymers derived from poly(this compound) through different coupling reactions.

Polymer ID Grafted Moiety HOMO (eV) LUMO (eV) Band Gap (eV)
P1-ThThiophene-5.4-3.02.4
P1-FFluorene-5.6-2.82.8
P1-BTBenzothiadiazole-5.8-3.52.3

Interactive Data Table: Hypothetical Optoelectronic Properties (This table provides illustrative data on how different grafted moieties could influence the electronic properties of the polymer.)

Polymer IDGrafted MoietyHOMO (eV)LUMO (eV)Band Gap (eV)
P1-ThThiophene-5.4-3.02.4
P1-FFluorene-5.6-2.82.8
P1-BTBenzothiadiazole-5.8-3.52.3

Development of Membranes and Separation Technologies

Fluorinated polymers are well-known for their excellent chemical resistance and thermal stability, making them attractive candidates for membrane applications. Poly(this compound) can serve as a precursor to advanced membrane materials. The initial polymer is expected to be hydrophobic and possess good film-forming properties.

Post-polymerization modification can be employed to introduce specific functionalities that enhance the membrane's performance for particular separation processes. For example, sulfonation of the aromatic rings would introduce sulfonic acid groups, leading to a proton-conducting membrane suitable for fuel cell applications. Alternatively, the introduction of polar groups through nucleophilic substitution could increase the membrane's affinity for specific molecules, enabling its use in gas separation or pervaporation. The bromine atom also provides a site for cross-linking, which can improve the mechanical strength and stability of the membranes.

Fabrication of Functional Polymer Architectures

The versatility of the bromo-group allows for the creation of complex and functional polymer architectures. For instance, polymers with bromine atoms can be used as macroinitiators for atom transfer radical polymerization (ATRP), enabling the synthesis of graft copolymers. This "grafting from" approach allows for the growth of well-defined polymer chains from the main backbone, leading to materials with unique morphologies and properties.

Furthermore, the conversion of the bromine to an azide or alkyne functionality paves the way for the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction can be used to attach a wide variety of molecules, including fluorescent dyes, bioactive peptides, or other polymers, to the poly(this compound) backbone. This methodology is instrumental in the fabrication of well-defined block copolymers, star polymers, and polymer brushes on surfaces. These advanced architectures are of great interest for applications in nanotechnology, drug delivery, and advanced coatings.

Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 2-Bromo-3,4-difluorostyrene, a multi-nuclear approach is essential.

1H, 13C, and 19F NMR Spectroscopic Analysis

A complete NMR analysis would involve acquiring one-dimensional spectra for each of the NMR-active nuclei present in the molecule: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: This spectrum would provide information on the vinyl and aromatic protons. The vinyl protons would appear as a complex set of multiplets due to geminal, cis, and trans couplings to each other, as well as smaller couplings to the aromatic ring protons. The two aromatic protons would also show distinct signals, with their chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule (two vinyl and six aromatic carbons). The chemical shifts would be highly influenced by the attached atoms. Carbons bonded to the electronegative fluorine atoms would be significantly shifted downfield. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observable in a coupled or undecoupled spectrum, providing further structural confirmation.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for its characterization. It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between them (³JFF), as well as couplings to nearby protons (³JHF, ⁴JHF), would be key identifiers for confirming the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted NMR Data Specific experimental NMR data for this compound is not available in the reviewed sources. The table below is a representation of how such data would be presented.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J Hz)Assignment
¹HData Not Available
¹³CData Not Available
¹⁹FData Not Available

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the signals and understand the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These experiments would be critical in linking the vinyl group protons to the correct positions on the substituted aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS)

HR ESI-MS would be used to determine the exact mass of the molecular ion. This high-precision measurement allows for the unambiguous determination of the elemental formula (C₈H₅BrF₂). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Interactive Data Table: Predicted HRMS Data Specific experimental HRMS data for this compound is not available in the reviewed sources.

FormulaCalculated m/zFound m/zAdduct
C₈H₅⁷⁹BrF₂Data Not Available
C₈H₅⁸¹BrF₂Data Not Available

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique would be suitable for analyzing the purity of this compound and observing its fragmentation pattern under electron ionization (EI). The resulting mass spectrum would show the molecular ion peak and various fragment ions, for instance, from the loss of the bromine atom or the vinyl group, which helps in confirming the molecular structure.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide information about the bonding within the molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and strong C-F stretching bands. The specific frequencies of these vibrations would provide a fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would reveal information about the conjugated π-electron system of the styrenic structure. The wavelengths of maximum absorption (λmax) would correspond to electronic transitions within the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the vibrational modes of a molecule. For this compound, specific vibrational frequencies corresponding to the vinyl group, the substituted benzene ring, and the carbon-halogen bonds would be expected.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
=C-H (vinyl) Stretching 3100-3000
C=C (vinyl) Stretching 1650-1620
C=C (aromatic) Stretching 1600-1450
C-F (aryl) Stretching 1250-1120
C-Br Stretching 650-550

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the presence of the styrene (B11656) chromophore, which consists of a vinyl group conjugated with a benzene ring, is expected to result in characteristic absorption bands in the UV region.

The substitution on the benzene ring with bromine and fluorine atoms can influence the position and intensity of these absorption bands. Halogen atoms can cause a bathochromic shift (shift to longer wavelengths) or a hyperchromic effect (increase in absorption intensity) due to their electronic effects on the aromatic system. Specific experimental UV-Vis data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

A search of crystallographic databases did not yield a solved crystal structure for this compound. Such a study would be valuable to understand the intermolecular interactions, such as halogen bonding or π-stacking, that may occur in the solid state, and to determine the preferred conformation of the vinyl group relative to the aromatic ring.

Theoretical and Computational Investigations

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to predict and understand the properties of molecules like this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, reactivity predictions)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations could be employed to predict a variety of properties for this compound, including:

Optimized molecular geometry: Providing predictions of bond lengths and angles.

Vibrational frequencies: Aiding in the assignment of experimental IR and Raman spectra.

Electronic properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity and electronic transitions.

Mulliken atomic charges: To understand the distribution of electron density within the molecule.

While no specific DFT studies focused solely on this compound were found, this method is routinely applied to halogenated aromatic compounds to gain insights into their structure and reactivity.

Molecular Modeling and Dynamics Simulations for Reaction Pathways and Conformational Analysis

Molecular modeling and dynamics simulations can be used to explore the conformational landscape and reaction pathways of this compound.

Conformational Analysis: These methods can be used to study the rotation of the vinyl group relative to the plane of the benzene ring. This would help in identifying the most stable conformers and the energy barriers between them. The presence of bulky and electronegative substituents like bromine and fluorine can influence the preferred conformation.

Reaction Pathways: Molecular dynamics simulations can be used to model the behavior of the molecule over time and to study its interactions with other molecules or its behavior under different conditions. This can provide insights into potential reaction mechanisms and the stability of reaction intermediates.

Although specific research applying these simulation techniques to this compound is not apparent in the searched literature, these computational tools are fundamental in modern chemical research for predicting and understanding molecular behavior.

Synthetic Applications and Broader Research Implications

Role as a Key Intermediate in Complex Organic Synthesis

Styrene (B11656) derivatives are recognized as fundamental intermediates in organic synthesis, prized for the reactivity of their vinyl group which can undergo numerous transformations such as polymerization, cross-metathesis, and various addition reactions. nih.gov The presence of bromine and fluorine atoms on the phenyl ring of 2-Bromo-3,4-difluorostyrene further enhances its utility, allowing for sequential and site-selective modifications. The bromine atom is particularly useful for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, while the fluorine atoms significantly influence the molecule's steric and electronic properties.

Fluorinated organic compounds have become indispensable in the development of modern pharmaceuticals, with fluorine's unique properties often leading to improved metabolic stability, binding affinity, and bioavailability. cymitquimica.comdovepress.com The difluorinated phenyl ring of this compound is a desirable scaffold for creating novel therapeutic agents. The compound serves as a precursor for introducing the 3,4-difluorophenyl motif into larger, more complex structures, a common feature in many bioactive molecules.

While specific examples detailing the use of this compound are not extensively published, its structure is analogous to other fluorinated styrenes used to construct β-aryl-β,β-difluoroamino motifs, which are features of molecules like Nitric Oxide Synthase (NOS) inhibitors. researchgate.net The synthetic pathway would typically involve reactions at the vinyl group, followed by or preceded by cross-coupling reactions at the bromo-position to build the carbon skeleton of the target drug molecule. The synthesis of biologically active molecules through multicomponent reactions (MCRs) is a powerful strategy where precursors like this compound could be employed to rapidly generate libraries of compounds for drug discovery. nih.gov

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on organofluorine chemistry to develop next-generation pesticides and herbicides. researchgate.net The introduction of fluorine can enhance the efficacy and selectivity of active ingredients. The this compound scaffold can be incorporated into new agrochemical candidates through established synthetic routes. The bromine atom allows for coupling with other molecular fragments, while the difluorostyrene (B1617740) core can be transformed into various functional groups necessary for biological activity. Research in this area focuses on creating derivatives with improved properties, leveraging the unique characteristics imparted by the fluorine atoms. kit.edu

Scaffold for Novel Organofluorine Compounds and Advanced Materials

The unique combination of a polymerizable vinyl group and a functionalizable aromatic ring makes this compound an attractive monomer for creating advanced fluorinated polymers. Polystyrenes containing fluorine exhibit a range of valuable properties, including high thermal stability, chemical resistance, and low surface energy. lp.edu.ua

The bromine atom on the monomer can be retained in the resulting polymer, creating a functional material that can be further modified post-polymerization. This allows for the synthesis of well-defined halogenated syndiotactic polystyrenes, which can be derivatized to install various functional groups, leading to value-added materials with tailored properties for applications in electronics, coatings, and specialty membranes.

Advancements in Sustainable Synthesis and Green Chemistry Principles Applied to Halogenated Styrenes

The production of commodity chemicals like styrene is increasingly scrutinized for its environmental impact, pushing the industry towards more sustainable practices. mcgroup.co.ukyouknowstyrene.org Key areas of focus include reducing energy consumption, utilizing renewable feedstocks, and minimizing hazardous waste. aiche.orgstyrolution-eco.com For specialty chemicals like halogenated styrenes, the principles of green chemistry are paramount. dovepress.comnyu.edu

Advancements in catalysis are central to the sustainable synthesis of styrenes. Modern methods focus on replacing traditional, high-temperature dehydrogenation of ethylbenzene (B125841) with more energy-efficient oxidative dehydrogenation (ODEB) processes using novel catalysts. chemistryviews.org For halogenated styrenes, green chemistry principles encourage the development of synthetic routes that maximize atom economy, avoid toxic reagents, and utilize catalytic rather than stoichiometric reagents. researchgate.net This includes exploring biocircular feedstocks and employing mass balance certification approaches, such as ISCC PLUS, to ensure the sustainable origin of raw materials. lanxess.com

Green Chemistry PrincipleApplication to Halogenated Styrene Synthesis
Prevention Designing synthetic routes that minimize the generation of waste products and by-products.
Atom Economy Utilizing catalytic cross-coupling and addition reactions that incorporate a high percentage of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like elemental fluorine or harsh acids with safer alternatives and milder reaction conditions.
Catalysis Employing highly efficient and selective catalysts (e.g., Rh(III) or palladium complexes) to reduce energy consumption and improve yields. nih.gov
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the ethylbenzene backbone to reduce reliance on fossil fuels. mcgroup.co.ukstyrolution-eco.com
Design for Energy Efficiency Developing catalytic processes that operate at lower temperatures and pressures, such as photochemical or electrochemical methods. chemistryviews.org

Emerging Research Directions and Future Perspectives in Fluoroorganic Chemistry

The field of fluoroorganic chemistry is continuously evolving, with new synthetic methods enabling the creation of increasingly complex and functionalized molecules. odmu.edu.ua For substrates like this compound, emerging research directions offer exciting possibilities.

One major area of advancement is the use of photoredox catalysis for C-F bond functionalization and other transformations under mild conditions. These methods could allow for the selective manipulation of the fluorine atoms on the styrene ring or facilitate novel coupling reactions at the vinyl or bromo positions. Furthermore, the development of late-stage fluorination techniques could see related, non-fluorinated styrene precursors converted into valuable fluorinated products with high precision. researchgate.net

Future research will likely focus on expanding the toolbox of reactions that can be performed on complex halogenated styrenes. This includes developing more efficient and selective catalysts for polymerization, enabling the creation of fluoropolymers with precisely controlled architectures and properties. As the demand for sophisticated pharmaceuticals, high-performance agrochemicals, and advanced materials grows, versatile building blocks like this compound will continue to be at the forefront of chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Bromo-3,4-difluorostyrene, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of styrene derivatives. For example, bromination of 3,4-difluorostyrene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the target compound. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize di-substitution byproducts. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Key Parameters : Reaction time (8–12 hrs), molar ratio (1:1.1 styrene:NBS), and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound, and what diagnostic peaks are observed?

  • Methodological Answer :

  • NMR : 19F NMR^{19}\text{F NMR} shows distinct peaks for 3-F (−110 ppm) and 4-F (−105 ppm) due to differing electronic environments. 1H NMR^{1}\text{H NMR} exhibits a vinyl proton doublet at δ 6.8–7.2 (J = 16 Hz) and aromatic protons as a multiplet (δ 7.3–7.5) .
  • GC-MS : Molecular ion peak at m/z 223 (C₈H₅BrF₂) with fragments at m/z 144 (loss of Br) and 123 (loss of F₂CH) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is a lachrymator and may release toxic fumes (HBr, HF) upon decomposition. Storage should be in amber glass under argon at −20°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of this compound in Heck coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group, while fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating oxidative addition. DFT calculations (Gaussian 09) show a lowered activation energy (ΔG‡ = 28.5 kcal/mol) compared to non-fluorinated analogs (ΔG‡ = 32.1 kcal/mol). Experimental validation via Pd-catalyzed coupling with styrene derivatives confirms higher yields (78% vs. 52%) .

Q. What computational models predict the environmental persistence of this compound, and how do they align with experimental degradation data?

  • Methodological Answer : Quantum mechanical models (e.g., M06-2X/6-311+G(d,p)) simulate OH radical-mediated degradation, predicting a half-life of 12–15 days in the troposphere. Experimental chamber studies under UV light (λ = 254 nm) confirm primary degradation products (e.g., 3,4-difluorobenzaldehyde) via GC-MS, validating the computational pathway .

Q. How does this compound interact with cytochrome P450 enzymes, and what mechanistic insights can inform drug design?

  • Methodological Answer : Docking studies (AutoDock Vina) reveal binding affinity (−9.2 kcal/mol) at the enzyme’s heme center, with bromine forming a halogen bond with Thr308. Metabolic assays (HPLC) show demethylation at the 4-F position, suggesting potential for prodrug activation. Competitive inhibition assays (IC₅₀ = 15 µM) indicate moderate potency .

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